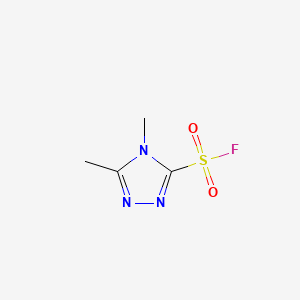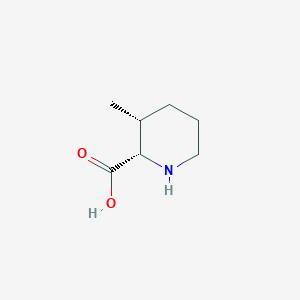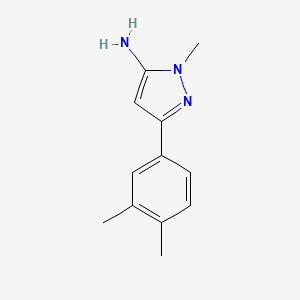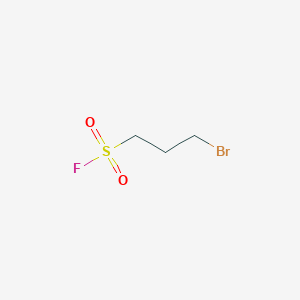![molecular formula C6H15NS B13525477 Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
Methyl[3-(methylsulfanyl)butan-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[3-(methylsulfanyl)butan-2-yl]amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butan-2-ylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)butan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[3-(methylsulfanyl)butan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl[3-(methylsulfanyl)butan-2-yl]amine can be compared with other similar compounds, such as:
3-(methylsulfanyl)butan-2-amine: Similar structure but lacks the methyl group on the amine.
Methyl[4-(methylsulfanyl)butan-2-yl]amine: Similar structure but with a different position of the methylsulfanyl group.
3-(methylsulfanyl)butan-2-one: Precursor in the synthesis of this compound.
Propiedades
Fórmula molecular |
C6H15NS |
|---|---|
Peso molecular |
133.26 g/mol |
Nombre IUPAC |
N-methyl-3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C6H15NS/c1-5(7-3)6(2)8-4/h5-7H,1-4H3 |
Clave InChI |
GHGDLKNNAQYTAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)SC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


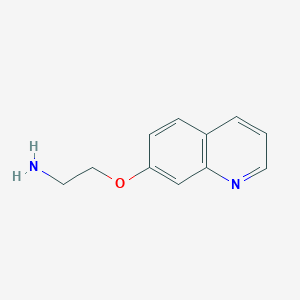
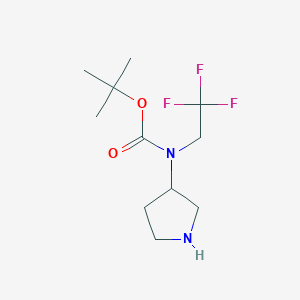
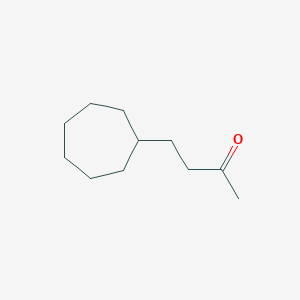
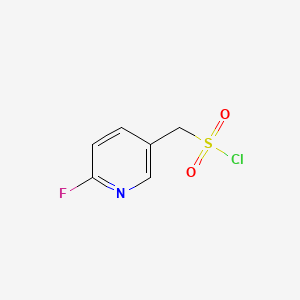
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

